Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt
Description
Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt (HDTMP-Na) is a nitrogenous organic polyphosphonic acid derivative with the molecular formula C₁₀H₂₈N₂O₁₂P₄Na₆ (approximate composition; exact formula may vary by hydration and counterion stoichiometry). Structurally, it features a hexamethylenediamine backbone (six-carbon chain) linked to four methylene phosphonic acid groups, each neutralized by sodium ions .
Properties
CAS No. |
56744-47-9 |
|---|---|
Molecular Formula |
C10H28N2NaO12P4+ |
Molecular Weight |
515.22 g/mol |
IUPAC Name |
sodium;[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H28N2O12P4.Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+1 |
InChI Key |
OTMVRSKBJZXYMF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Process (Based on CN102229618A Patent)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Meter hexamethylenediamine and water into a reaction kettle under negative pressure. | Temperature controlled, HCl added dropwise at ≤70°C | Hydrochloric acid is dripped slowly to catalyze the reaction. |
| 2 | Add phosphorous acid to the kettle. Add formaldehyde dropwise. | Temperature maintained at 95–105°C | Stirring and temperature control critical for reaction progress. |
| 3 | Maintain temperature at 95–110°C for 1 hour to concentrate the reaction mixture, increasing viscosity. | Chloride ion content in product <5% | Concentration ensures product quality and reduces impurities. |
| 4 | Add water to adjust output volume. Add sodium hydroxide below 80°C to adjust pH to 4.0–4.5. | pH control critical for stability | Neutralization step to form sodium salt. |
| 5 | Cool product to below 65°C and collect. | Product is a light yellow transparent liquid | Final product ready for use. |
Reaction Equation
The core reaction can be summarized as:
$$
\text{Hexamethylenediamine} + 4 \times \text{Formaldehyde} + 4 \times \text{Phosphorous Acid} \xrightarrow[\text{HCl}]{\text{Heat}} \text{Hexamethylenediamine tetra(methylene phosphonic acid)} \xrightarrow[\text{NaOH}]{\text{Neutralization}} \text{Sodium salt}
$$
Quality and Product Specifications
The product quality indicators as reported in the patent include:
| Parameter | Specification |
|---|---|
| Active component content (as sodium salt) | ≥ 25.0% (by weight) |
| Phosphorous acid content | ≤ 3.0% |
| pH of 1% aqueous solution | 4.0 – 4.5 |
| Density at 20°C | ≥ 1.20 g/cm³ |
| Chloride ion content | ≤ 5.0% |
| Iron (Fe²⁺) content | ≤ 20 μg/g |
| Appearance | Light yellow transparent liquid |
Alternative Preparation Method (Based on CN103421042A Patent)
Another reported method involves:
| Step | Description | Conditions |
|---|---|---|
| 1 | Add hexamethylenediamine and 40% formaldehyde in a chemical reactor, stir at 20 rpm. | Heat slowly to 40–45°C, add phosphorous acid and solid acid catalyst slowly, then heat to 85–90°C and hold for 1.5–1.8 hours. |
| 2 | Stop steam supply, cool to room temperature, centrifuge to separate solids. | Dry solids to obtain product. |
This method emphasizes a solid acid catalyst and separation of solid product, suitable for scale inhibitors in oilfield or feedwater applications.
Process Parameters and Their Effects
| Parameter | Recommended Range | Effect on Product Quality |
|---|---|---|
| Temperature (HCl addition) | ≤ 70°C | Prevents excessive side reactions, controls reaction rate. |
| Temperature (formaldehyde addition) | 95–105°C | Ensures complete reaction and high yield. |
| Reaction time at 95–110°C | ~1 hour | Allows concentration and viscosity increase, reduces chloride content. |
| pH after neutralization | 4.0–4.5 | Ensures product stability and solubility. |
| Chloride ion content | ≤ 5% | Low chloride reduces corrosion potential. |
Research Results and Performance
- The compound exhibits excellent scale inhibition, especially against calcium sulfate scales, and is effective under high pH and alkaline conditions.
- It improves recirculated water concentration rates and reduces water consumption in industrial systems.
- The compound reduces phosphorus discharge in blow-off water, aiding environmental protection by mitigating eutrophication risks.
- Chelation studies confirm strong binding with calcium and magnesium ions, preventing scale formation.
- The product's low molecular weight and high solubility contribute to its efficiency as a corrosion inhibitor and scale control agent.
Summary Table of Preparation Methods
| Aspect | Method 1 (CN102229618A) | Method 2 (CN103421042A) |
|---|---|---|
| Raw materials | Hexamethylenediamine, phosphorous acid, formaldehyde, HCl catalyst, NaOH | Hexamethylenediamine, formaldehyde, phosphorous acid, solid acid catalyst |
| Catalyst | Concentrated hydrochloric acid | Solid acid catalyst |
| Reaction temperature | 40–110°C (stepwise) | 40–90°C |
| Reaction time | ~1 hour at 95–110°C | 1.5–1.8 hours at 85–90°C |
| Product form | Liquid sodium salt solution | Solid product (dried) |
| pH of final product | 4.0–4.5 | Not specified |
| Chloride content | ≤ 5% | Not specified |
| Application | Industrial water treatment, scale inhibition | Oilfield scale inhibition |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dipentylammonium cation can act as a nucleophile in substitution reactions after deprotonation. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines under basic conditions:
Steric hindrance from the bulky pentyl groups slows reaction kinetics compared to smaller amines.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides:
Reactions typically proceed in anhydrous solvents like dichloromethane .
Thermal Decomposition
Dipentylamine, tetrafluoroborate(1-) exhibits high thermal stability, decomposing above 250°C. The process releases boron trifluoride (BF) and dipentylamine:
This property makes it suitable for high-temperature applications in ionic liquids .
4.
Scientific Research Applications
Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt, commonly referred to as HDTMPA, is a phosphonic acid derivative that has gained significant attention in various scientific and industrial applications. This article explores its applications, particularly in water treatment, corrosion inhibition, and its role as a chelating agent.
Water Treatment
HDTMPA is extensively used in water treatment processes due to its excellent scale inhibition properties. It effectively prevents the formation of mineral scales such as calcium sulfate (CaSO₄) and calcium carbonate (CaCO₃) in cooling systems and boilers.
- Circulating Cooling Water : The recommended dosage for circulating cooling water systems is typically between 2-10 mg/L. Its use helps maintain system efficiency by reducing scaling that can impede heat transfer .
- Low-Pressure Boiler Water Treatment : HDTMPA can be combined with other compounds like HPMA (Hexamethylenediamine Tetra(methylene Phosphonic Acid)) to enhance performance, particularly in low-pressure boilers .
Corrosion Inhibition
HDTMPA serves as an effective corrosion inhibitor in various metal substrates, particularly in environments prone to high alkalinity. Research indicates that it can significantly reduce corrosion rates on magnesium-coated surfaces when applied through different surface treatment strategies .
- Case Study : A study comparing three surface treatment methods demonstrated that HDTMPA effectively enhanced the corrosion resistance of magnesium alloys, highlighting its potential in protective coatings for metals .
Chelating Agent
As a chelating agent, HDTMPA demonstrates a strong ability to bind metal ions, which can be beneficial in various applications including:
- Oilfield Fracturing : It is utilized in oilfield operations to manage mineral deposits and improve the efficiency of fracturing fluids .
- Catalytic Processes : The compound's properties make it suitable for catalytic applications, where it can facilitate chemical reactions by stabilizing reactive intermediates .
Comparative Analysis of Scale Inhibition
The effectiveness of HDTMPA compared to other phosphonic acids can be summarized in the following table:
| Compound | Scale Type | Inhibition Efficiency | Application Area |
|---|---|---|---|
| Hexamethylenediamine tetra(methylene phosphonic acid) | CaSO₄ | High | Cooling systems, boilers |
| Ethylene diamine tetra(methylene phosphonic acid) | CaCO₃ | Moderate | Industrial water treatment |
| Amino trimethylene phosphonic acid | General scale | Variable | Oilfield applications |
Key Findings
- HDTMPA exhibits superior inhibition against calcium sulfate formation compared to other common phosphonic acids.
- Its application in both cooling systems and oilfields underscores its versatility and effectiveness.
Mechanism of Action
The mechanism of action of hexamethylenediaminetetrakis-(methylenephosphonic acid) sodium salt involves its ability to chelate metal ions, preventing them from forming insoluble scales. The compound binds to metal ions such as calcium and barium, forming soluble complexes that can be easily removed from the system . This chelation process disrupts the normal crystallization of scale-forming salts, thereby inhibiting scale formation .
Comparison with Similar Compounds
Key Properties:
- Chelation Capacity : Strong affinity for divalent cations (e.g., Ca²⁺, Mg²⁺) due to multiple phosphonate groups, enabling effective scale inhibition and corrosion control .
- Thermal Stability : Retains functionality at high temperatures (e.g., >200°C), making it suitable for industrial processes like oil well cementing and boiler water treatment .
- Environmental Profile: Low toxicity and biodegradability compared to older inhibitors like inorganic phosphates .
- pH Adaptability : Stable in alkaline conditions (pH 9–12), common in cooling water systems .
Comparison with Similar Compounds
The performance of HDTMP-Na is contextualized against structurally related phosphonates, which differ in backbone length, phosphonate group count, and functional moieties.
Table 1: Structural and Functional Comparison
Table 2: Performance in Calcium Sulfate Inhibition
Key Findings:
Backbone Length and Chelation Strength :
- HDTMP-Na’s six-carbon backbone provides superior Ca²⁺ chelation compared to shorter-chain EDTMP-Na (C₂ backbone) . This is critical in high-salinity environments like oil wells.
- DTPMP-Na’s five phosphonate groups offer higher ion-binding capacity but are less thermally stable than HDTMP-Na .
Synergistic Formulations: HDTMP-Na combined with polyacrylic acid enhances corrosion inhibition in boilers by 30% compared to standalone use .
Environmental and Economic Factors: HEDP is cost-effective for low-SI applications but requires higher dosages, increasing operational costs . HDTMP-Na’s low environmental toxicity makes it preferable to ATMP in eco-sensitive applications .
Biological Activity
Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt (HMDTMPA), is an organophosphonate compound recognized for its significant biological and chemical properties, particularly in water treatment applications. This article explores its biological activity, focusing on its efficacy as a scale inhibitor, corrosion inhibitor, and potential impacts on biological systems.
- Molecular Formula : CHNOPNa
- Molecular Weight : 462.39 g/mol
- Appearance : Light yellow transparent liquid
- pH of 1% Solution : 4.0 - 4.5
- Solubility : Highly soluble in water
1. Scale Inhibition
HMDTMPA is primarily used as a scale inhibitor in various water treatment systems, particularly in industrial cooling and boiler systems. Its effectiveness stems from its ability to prevent the formation of scale deposits, such as calcium sulfate (CaSO), which can occur under high alkalinity and pH conditions.
Table 1: Scale Inhibition Efficacy
| Parameter | Value |
|---|---|
| Active Content (% as salt) | 32-36% |
| Density @ 20 °C | ≥ 1.20 g/cm³ |
| Scale Inhibition Rate | High under alkaline conditions |
Research indicates that HMDTMPA demonstrates superior performance in inhibiting scale formation compared to traditional phosphonates. It effectively reduces the concentration of scaling salts, thereby improving the efficiency of water systems and minimizing maintenance costs .
2. Corrosion Inhibition
HMDTMPA also exhibits significant corrosion inhibition properties, particularly for carbon steel in acidic environments. Studies have shown that it can effectively protect metal surfaces from corrosion by forming a protective layer that prevents direct contact with corrosive agents.
Case Study: Corrosion Inhibition in HCl Solutions
In a study assessing HMDTMPA's effectiveness against corrosion in 1 M HCl solutions, it was found that the compound significantly reduced the corrosion rate of carbon steel. The results indicated:
- Corrosion Rate Reduction : Up to 90% at optimal concentrations.
- Mechanism : Adsorption onto metal surfaces, forming a barrier against corrosive ions .
Toxicological Profile
While HMDTMPA is effective in its applications, understanding its biological impact is crucial for safety assessments:
- Acute Toxicity : Studies indicate that HMDTMPA has low acute toxicity levels, with no significant adverse effects observed at standard exposure levels.
- Irritation Potential : Mild skin irritation was noted in some studies; however, it is generally considered safe for use in industrial applications when handled appropriately .
Environmental Impact
HMDTMPA is designed to minimize environmental impact by reducing phosphorus content in treated water, thus preventing eutrophication—a common issue with traditional phosphonate treatments. Its application leads to lower phosphorus discharge into ecosystems, contributing positively to environmental protection efforts .
Q & A
Q. What are the established synthetic routes for hexamethylenediamine tetra(methylene phosphonic acid), sodium salt?
The compound is synthesized via the Mannich reaction, involving hexamethylenediamine, formaldehyde, and phosphorous acid. This method yields the sodium salt after neutralization, which exhibits superior water solubility compared to the free acid . Alternative routes may involve salt metathesis from potassium salts (e.g., HMDTMP-K6) under controlled pH conditions to avoid hydrolysis of phosphonate groups .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- FT-IR and NMR spectroscopy to confirm phosphonate group coordination and backbone structure .
- Elemental analysis (C, H, N, P) to verify stoichiometry against theoretical values (e.g., molecular formula C10H28N2O12P4·xNa) .
- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition typically observed above 200°C .
Q. What are the primary applications of this compound in aqueous systems?
It serves as a cathodic corrosion inhibitor and scale inhibitor in industrial water systems (e.g., cooling towers, boilers) due to its ability to chelate divalent metal ions like Ca²⁺ and Fe²⁺. Dosages range from 2–10 mg/L when used alone, with enhanced performance in synergistic formulations (e.g., combined with HPMA at a 1:3 ratio) .
Q. What analytical methods quantify its concentration in complex matrices?
- Ion chromatography with conductivity detection for phosphonate quantification.
- ICP-OES for trace metal analysis to evaluate chelation efficiency .
- Potentiometric titration using standardized metal solutions (e.g., Ca²⁺) to assess chelation capacity .
Advanced Research Questions
Q. How does the compound’s adsorption behavior on carbon steel surfaces vary with pH and ionic strength?
Studies using electrochemical impedance spectroscopy (EIS) and XPS reveal that adsorption follows a Langmuir isotherm, with optimal inhibition efficiency (>90%) in acidic media (pH 1–3). Competitive adsorption with chloride ions reduces efficacy at high ionic strength, necessitating dosage adjustments .
Q. What explains conflicting data on its thermal stability in high-temperature applications?
Discrepancies arise from differences in testing conditions (e.g., open vs. closed systems). In closed systems (e.g., boilers), the compound retains scale inhibition up to 200°C due to stable Ca-phosphonate complex formation. Open systems may show degradation above 150°C due to oxidative pathways .
Q. How can its chelation properties be optimized for specific ion sequestration?
Q. What methodologies resolve contradictions in reported optimal dosages for corrosion inhibition?
Discrepancies stem from variations in water chemistry (e.g., hardness, chloride content). Researchers should conduct factorial experiments to model interactions between dosage, pH, and competing ions. For example, 5 mg/L is effective in low-chloride systems, but 10 mg/L is required in high-salinity environments .
Q. How does the compound perform in advanced material synthesis, such as mesoporous frameworks?
As a coupling agent, its sodium salt facilitates the synthesis of titanium phosphonate hybrids (PMTP-1) with hexagonal mesostructures. These materials exhibit photocatalytic activity for dye degradation and selective Cu²⁺ adsorption (Langmuir capacity: 45 mg/g) .
Q. What are the implications of its tier-1 hazard classification under EU REACH?
While classified as low-risk in industrial settings (e.g., coal seam gas extraction), researchers must evaluate ecotoxicity endpoints (e.g., Daphnia magna LC50 = 12 mg/L) and mitigate bioaccumulation risks through biodegradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
